molecular formula C19H38O2 B14403496 9-Methyloctadecanoic acid CAS No. 86073-38-3

9-Methyloctadecanoic acid

Cat. No.: B14403496
CAS No.: 86073-38-3
M. Wt: 298.5 g/mol
InChI Key: FUDUTAVRRCALAT-UHFFFAOYSA-N
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Description

9-Methyloctadecanoic acid is a saturated branched-chain fatty acid with the molecular formula C19H38O2 and a molecular weight of 298.5 g/mol . It is a methyl-substituted derivative of stearic acid, where a methyl group is located at the ninth carbon of the C18 chain . As a branched-chain fatty acid, it is of significant interest in organic chemistry and materials science research, particularly for studying the effects of alkyl branching on the physical and chemical properties of lipid structures. The crystal structure of its racemic (DL-) form has been determined, providing insight into its solid-state properties . While specific biological mechanisms for this compound are not widely reported in the available literature, related branched-chain fatty acids are investigated for their potential to modify the properties of lipids and bio-lubricants. Research into similar compounds, such as 2-Methyloctadecanoic acid, suggests a broader scientific interest in how methylation alters the behavior of fatty acids . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for laboratory use by qualified professionals and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

86073-38-3

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

9-methyloctadecanoic acid

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-9-12-15-18(2)16-13-10-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)

InChI Key

FUDUTAVRRCALAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CCCCCCCC(=O)O

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms of 9 Methyloctadecanoic Acid

General Principles of Branched-Chain Fatty Acid Synthesis

The formation of mid-chain methyl-branched fatty acids like 9-methyloctadecanoic acid (also known as 10-methyl stearic acid or tuberculostearic acid) is a well-studied process in certain bacteria. frontiersin.orgnih.gov It is generally understood to occur via a two-step pathway involving the methylation of an unsaturated fatty acid precursor, followed by a reduction reaction. frontiersin.orgnih.gov

S-Adenosyl-L-methionine (SAM) is a crucial molecule in various biological methylation reactions, including the synthesis of branched-chain fatty acids. frontiersin.orgnih.gov It serves as the primary methyl donor. frontiersin.orgnih.gov In the context of 9-methyloctadecanoic acid synthesis, a SAM-dependent methyltransferase catalyzes the transfer of a methyl group from SAM to the double bond of an oleic acid (18:1Δ9) molecule that is part of a phospholipid. frontiersin.orgnih.govbeilstein-journals.org This enzymatic step is fundamental for introducing the branch point in the fatty acid chain. nih.gov The importance of SAM is underscored by in vivo studies where a decrease in intracellular SAM levels leads to a significant reduction in the synthesis of related compounds. nih.gov

The methylation of oleic acid does not directly produce the final saturated branched-chain fatty acid. Instead, it proceeds through a key intermediate, 10-methyleneoctadecanoic acid. frontiersin.orgnih.gov This intermediate is formed when the methyl group from SAM is added to the Δ9 double bond of oleic acid. frontiersin.org The presence of 10-methyleneoctadecanoic acid has been identified in bacteria known to produce 9-methyloctadecanoic acid, such as certain Corynebacterium species. frontiersin.orgfrontiersin.org The formation of this methylene (B1212753) intermediate is the first major step in the conversion of a straight-chain unsaturated fatty acid into a mid-chain branched one. frontiersin.org

Following the formation of the 10-methyleneoctadecanoic acid intermediate, a reduction step is necessary to yield the final saturated 9-methyloctadecanoic acid. frontiersin.orgnih.gov This reaction is catalyzed by a reductase enzyme, which typically utilizes NADPH as a cofactor to reduce the exocyclic double bond of the methylene group. frontiersin.orgnih.gov The involvement of a reductase confirms the two-step nature of this biosynthetic pathway: methylenation followed by reduction. frontiersin.org

Specific Enzymatic Systems

The biosynthesis of 9-methyloctadecanoic acid is carried out by specific enzyme systems that work in concert to perform the necessary methylation and reduction reactions.

Several methyltransferases have been identified that are involved in the synthesis of 9-methyloctadecanoic acid. In Mycobacterium chlorophenolicum, the enzyme BfaB, a SAM-dependent methyltransferase, is responsible for the initial methylation of oleic acid to form the 10-methylene intermediate. frontiersin.orgnih.gov In Mycobacterium tuberculosis, the methyltransferases UmaA and UfaA1 have also been shown to synthesize 9-methyloctadecanoic acid from oleic acid in vitro. frontiersin.orgnih.govnih.gov These enzymes are crucial for initiating the branching of the fatty acid chain. frontiersin.org Research has shown that different methyltransferases can have varying substrate specificities. researchgate.netnih.gov

The reduction of the 10-methyleneoctadecanoic acid intermediate is catalyzed by an oxidoreductase. In Mycobacterium chlorophenolicum, the enzyme BfaA, a FAD-binding oxidoreductase, works in conjunction with the methyltransferase BfaB. frontiersin.orgnih.gov BfaA is responsible for the reduction of the methylene group, leading to the formation of the stable methyl branch of 9-methyloctadecanoic acid. frontiersin.orgfrontiersin.org The co-expression of both bfaA and bfaB genes is necessary for the complete synthesis of 9-methyloctadecanoic acid from oleic acid in model organisms like E. coli. frontiersin.orgnih.gov

Alternative Biosynthetic Routes

While the primary biosynthetic pathway for 9-methyloctadecanoic acid (also known as tuberculostearic acid) is well-documented, particularly in mycobacteria, alternative or related mechanisms contribute to the understanding of its formation. These routes primarily involve the modification of existing fatty acid structures, such as the opening of a cyclopropane (B1198618) ring or the utilization and modification of unsaturated precursors.

One significant alternative pathway for the synthesis of 9-methyloctadecanoic acid involves the reductive cleavage of a cyclopropane fatty acid precursor. This mechanism is crucial as it links the metabolism of two distinct classes of modified lipids: cyclopropane fatty acids (CFAs) and branched-chain fatty acids (BCFAs).

The primary substrate for this reaction is dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid). This molecule contains a three-membered cyclopropane ring at the C9-C10 position of an 18-carbon acyl chain. The biosynthesis proceeds via an enzymatic hydrogenolysis or reductive opening of this strained ring structure. This reaction cleaves one of the carbon-carbon bonds within the ring, and the subsequent addition of hydrogen atoms results in a saturated acyl chain with a methyl group attached to one of the original ring carbons. When the C9-methylene carbon bond is cleaved, the methylene carbon is reduced to a methyl group, yielding 9-methyloctadecanoic acid. This process requires a source of reducing equivalents, such as NADPH, and is catalyzed by specific, yet not fully characterized, reductase enzymes , . This pathway represents a metabolic conversion, transforming a CFA, often associated with membrane adaptation to stress, into a stable, saturated BCFA that contributes to the unique architecture of the cell envelope.

Compound RoleCompound NameChemical FormulaKey Structural Feature
PrecursorDihydrosterculic acidC₁₉H₃₆O₂C18 acyl chain with a cyclopropane ring at the C9-C10 position.
Product9-Methyloctadecanoic acidC₁₉H₃₈O₂C18 acyl chain with a methyl branch at the C9 position.

The formation of the key cyclopropane intermediate, dihydrosterculic acid, relies on the direct modification of a pre-existing unsaturated fatty acid. This process does not involve de novo synthesis with a branched starter unit but rather utilizes a common C18 fatty acid, oleic acid (cis-9-octadecenoic acid), as the foundational backbone. The term "chain elongation" in this context refers to the addition of a single carbon atom (from a methyl donor) to the C18 chain, forming a C19 structure.

The mechanism is initiated with oleic acid, typically esterified to a phospholipid within the bacterial membrane. A SAM-dependent methyltransferase enzyme, such as a cyclopropane fatty acid (CFA) synthase, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) across the double bond of the oleyl acyl chain. This reaction forms the cis-9,10-methylene bridge, converting the oleic acid residue into a dihydrosterculic acid residue without detaching it from the phospholipid . SAM is thereby converted to S-adenosyl-L-homocysteine. This step is a prerequisite for the cyclopropane ring-opening mechanism described previously and highlights how common cellular metabolites (oleic acid, SAM) are channeled into producing specialized lipids.

ComponentName/ClassRole in Pathway
SubstrateOleic acid (as a phospholipid ester)Provides the C18 unsaturated backbone for modification.
Methyl DonorS-adenosyl-L-methionine (SAM)Donates the CH₂ group that forms the cyclopropane ring.
Enzyme ClassCyclopropane Fatty Acid (CFA) SynthaseCatalyzes the transfer of the methylene group from SAM to the double bond of oleic acid.
ProductDihydrosterculic acid (as a phospholipid ester)The cyclopropane-containing intermediate, which is the precursor for 9-methyloctadecanoic acid.

Regulation of Biosynthesis (e.g., Genetic and Environmental Factors)

The biosynthesis of 9-methyloctadecanoic acid is a tightly regulated process, essential for maintaining the physiological integrity and virulence of the bacteria that produce it, such as Mycobacterium tuberculosis. The regulation occurs at both the genetic and environmental levels, allowing the organism to adapt its cell envelope composition in response to external stresses.

Genetic Regulation: The expression of the enzymes responsible for this pathway is controlled by specific genes. In mycobacteria, the genes encoding the crucial SAM-dependent methyltransferases are well-studied. For instance, the cmaA1 and cmaA2 genes (cyclopropane mycolic acid synthases) are responsible for the methyl transfer reactions that ultimately lead to the formation of methyl-branched lipids, including the precursors to 9-methyloctadecanoic acid. The expression of these genes is often controlled by transcriptional regulators that sense changes in the cellular environment, ensuring that the synthesis of these complex lipids is coordinated with bacterial growth and stress response .

Environmental Factors: The bacterium fine-tunes the production of 9-methyloctadecanoic acid in response to various environmental cues encountered within a host organism.

Temperature: Fluctuations in temperature can alter membrane fluidity. Bacteria may modulate the activity or expression of biosynthetic enzymes to adjust the ratio of saturated, unsaturated, and branched-chain fatty acids to maintain optimal membrane function.

Oxygen Tension: The synthesis of complex lipids in Mycobacterium tuberculosis is known to be influenced by oxygen availability. During the hypoxic conditions experienced within host granulomas, the bacterium remodels its cell wall, which includes changes in the fatty acid profile. This adaptation is critical for long-term persistence.

pH and Oxidative Stress: The acidic and oxidative environment inside a macrophage phagosome represents a significant challenge. Bacteria respond by upregulating stress-response genes, including those involved in cell wall biosynthesis. Adjusting the content of 9-methyloctadecanoic acid and other lipids helps reinforce the cell envelope, providing a crucial defense against host-derived antimicrobial insults .

Regulatory FactorTypeGeneral Effect on BiosynthesisExample Mechanism
Key Genes (e.g., cmaA1, cmaA2)GeneticDirectly control the catalytic steps of synthesis.Gene transcription levels are adjusted by dedicated transcriptional regulators in response to stimuli.
Low TemperatureEnvironmentalModulates enzyme activity to alter membrane lipid composition.May lead to changes in the ratio of precursors (e.g., oleic acid) to maintain membrane fluidity.
Acidic pHEnvironmentalUpregulates synthesis as part of a stress response.Induces expression of stress-response genes, including those for cell envelope modification, to protect against acid damage.
Hypoxia (Low Oxygen)EnvironmentalAlters lipid metabolism for long-term survival.Shifts in metabolic pathways to favor the production of lipids associated with dormancy and persistence.

Metabolic Roles and Biological Significance of 9 Methyloctadecanoic Acid in Organisms

Integration into Complex Lipids (e.g., Phospholipids (B1166683), Triglycerides)

9-Methyloctadecanoic acid, a branched-chain fatty acid (BCFA), is integrated into various complex lipids, primarily phospholipids and triglycerides, which are fundamental components of cellular structures and energy reserves. In many bacteria, BCFAs are major building blocks of phospholipids, significantly influencing the biophysical properties of cell membranes. nih.gov The synthesis of these phospholipids begins with the incorporation of fatty acids into a glycerol (B35011) phosphate (B84403) backbone. pressbooks.pub

In the context of triglycerides, which serve as a major form of energy storage, fatty acids are esterified to a glycerol molecule. While straight-chain fatty acids are more common in triglycerides, the incorporation of BCFAs like 9-methyloctadecanoic acid can also occur. The metabolism of similar methyl-branched fatty acids has been studied, revealing their esterification into complex lipids. For instance, studies on β-methyl-heptadecanoic acid showed its metabolism involves esterification into triglycerides and phospholipids. nih.gov

The process of triglyceride biosynthesis can involve phospholipids as intermediates. For example, diacylglycerol, a precursor for both phospholipids and triglycerides, can be formed from the metabolism of various phospholipids, including phosphatidylcholine and phosphatidylethanolamine. nih.gov This highlights a dynamic interplay where fatty acids, including BCFAs, can be shuffled between different lipid classes depending on the metabolic needs of the cell.

The specific enzymes responsible for incorporating 9-methyloctadecanoic acid into these complex lipids are part of the general lipid synthesis pathways. For instance, acyltransferases play a crucial role in esterifying fatty acids to the glycerol backbone of both phospholipids and triglycerides. The selectivity of these enzymes for different fatty acid substrates, including BCFAs, can determine the final lipid composition of a cell.

Contributions to Cellular Structures and Function

9-Methyloctadecanoic acid, as a branched-chain fatty acid, plays a crucial role in modulating the fluidity and structural integrity of cell membranes. The presence of a methyl branch along the acyl chain disrupts the tight packing of fatty acids that is characteristic of membranes composed solely of straight-chain fatty acids. nih.govacs.orgacs.org This disruption leads to an increase in membrane fluidity, which is essential for various cellular functions. nih.govacs.orgacs.org

The effect of methyl branching on membrane properties is analogous to that of unsaturation in fatty acids, where the introduction of a "kink" in the hydrocarbon chain prevents orderly packing. wikipedia.orgbioninja.com.au Molecular dynamics simulations have shown that methyl branching reduces lipid condensation, decreases bilayer thickness, and lowers chain ordering, all of which contribute to enhanced membrane fluidity. nih.govresearchgate.net This increased fluidity is critical for the proper functioning of membrane-embedded proteins and for processes such as signal transduction and nutrient transport.

The position of the methyl group along the fatty acid chain can also influence the extent of its effect on membrane properties. While much of the research has focused on iso and anteiso branching (methyl group on the penultimate or antepenultimate carbon), a methyl group at the 9-position, as in 9-methyloctadecanoic acid, would similarly introduce a structural perturbation.

The table below summarizes the effects of branched-chain fatty acids on membrane properties based on simulation studies.

The incorporation of 9-methyloctadecanoic acid into membrane phospholipids directly influences membrane dynamics. The increased fluidity imparted by branched-chain fatty acids facilitates the lateral diffusion of lipids and proteins within the membrane, a process vital for many cellular events, including the formation of signaling complexes and the response to external stimuli. acs.org

Atomistic simulations have provided quantitative evidence that branched-chain fatty acids modulate the structure and dynamics of microbial membranes in a manner similar to unsaturated fatty acids in eukaryotic membranes. acs.org These simulations reveal that an increase in the proportion of straight-chain fatty acids leads to a thickening and ordering of the bilayer, along with higher viscosity and bending modulus. acs.org Conversely, a higher content of branched-chain fatty acids results in a more fluid and dynamic membrane. acs.orgacs.org

The dynamic nature of membranes is also crucial for processes like membrane fusion and fission, which are essential for vesicle transport, endocytosis, and exocytosis. The presence of fatty acids that disrupt regular packing can facilitate the necessary rearrangements of the lipid bilayer that occur during these events.

Roles in Microbial Physiology

In microorganisms, the composition of membrane fatty acids, including the presence of branched-chain fatty acids like 9-methyloctadecanoic acid, is a key factor in adapting to diverse and often harsh environmental conditions. nih.gov Bacteria, for instance, modulate their membrane fatty acid composition to maintain optimal fluidity in response to changes in temperature, pH, and pressure. nih.govasm.org

At low temperatures, bacteria often increase the proportion of branched-chain and unsaturated fatty acids in their membranes to counteract the rigidifying effect of the cold and maintain membrane function. nih.gov For example, Listeria monocytogenes increases its content of anteiso-branched-chain fatty acids in response to cold stress. asm.org Similarly, adaptation to acidic or alkaline conditions can involve alterations in the ratio of different types of branched-chain fatty acids. asm.org

The ability to synthesize and incorporate branched-chain fatty acids provides a significant survival advantage, allowing microbes to thrive in a wide range of ecological niches. This adaptation is crucial for pathogenic bacteria as well, enabling them to survive within the host environment. nih.gov

The following table illustrates the adaptive changes in membrane fatty acid composition in response to environmental stress in some bacteria.

Branched-chain fatty acids can confer protective effects on microbial cells, particularly by enhancing the stability and resilience of the cell membrane. The presence of these fatty acids can help protect the membrane from damage caused by various stressors, including antimicrobial agents.

In some bacteria, the synthesis of branched-chain fatty acids is linked to virulence and the ability to withstand host defense mechanisms. nih.gov For example, in Listeria monocytogenes, anteiso-branched-chain fatty acids are important for intracellular growth and survival in macrophages. nih.gov

The synthesis of branched-chain fatty acids is a critical metabolic pathway in many bacteria, and enzymes involved in this process, such as branched-chain α-keto acid dehydrogenase (Bkd), are essential for adaptation to environmental stress. frontiersin.org The ability to produce a diverse array of fatty acids, including branched-chain variants, allows microbes to fine-tune their membrane properties for optimal survival and function.

Implications in Lipid Metabolism Research

Branched-chain fatty acids (BCFAs) like 9-methyloctadecanoic acid represent a unique class of lipids whose interactions with central metabolic pathways are an area of growing research. Unlike their straight-chain counterparts, the methyl branch in their structure can lead to distinct metabolic handling and downstream effects, offering insights into the flexibility and regulation of lipid metabolism.

The cellular metabolism of fatty acids is a tightly regulated balance between uptake, synthesis, storage, and oxidation. The introduction of exogenous BCFAs such as 9-methyloctadecanoic acid can perturb these established pathways. Research on various monomethyl BCFAs in human muscle cells (myotubes) has revealed that these fatty acids can have distinct and significant effects on energy metabolism.

Studies have shown that certain BCFAs can increase the uptake and oxidation of other fatty acids, such as oleic acid. This suggests that the presence of specific BCFAs can stimulate a shift towards fatty acid utilization. For instance, BCFAs like 13-methyltetradecanoic acid and 15-methylhexadecanoic acid were found to enhance oleic acid uptake and oxidation, indicating a stimulatory effect on fatty acid catabolism. This contrasts with other BCFAs that primarily influence glucose metabolism, highlighting the structural specificity of these effects.

Furthermore, the regulation of fatty acid synthesis is sensitive to the intracellular concentration of fatty acyl-CoAs. The first committed step in fatty acid synthesis is catalyzed by the enzyme acetyl-CoA carboxylase (ACC), which produces malonyl-CoA. High levels of fatty acyl-CoAs, the activated form of fatty acids, can inhibit ACC, thus downregulating the synthesis pathway to prevent excessive lipid accumulation. This feedback mechanism helps to avoid a "futile cycle" where fatty acid synthesis and oxidation occur simultaneously. It is plausible that 9-methyloctadecanoic acid, once taken up by the cell and converted to its acyl-CoA derivative, contributes to this regulatory pool, thereby influencing the rate of de novo synthesis of other fatty acids.

Potential as Biomarkers

The unique structural properties of fatty acids, including chain length, branching, and saturation, make them valuable as biomarkers. Their profiles can reflect the metabolic state of an organism or the composition of a microbial community.

The analysis of fatty acid methyl esters (FAMEs) by gas chromatography is a well-established method for the identification and classification of microorganisms. gcms.cz This technique relies on the principle that different bacterial species possess distinct and highly reproducible fatty acid profiles when grown under standardized conditions. researchgate.net These profiles serve as a "fingerprint" for the organism.

Branched-chain fatty acids are particularly significant in this context, as they are predominant components of the cell membranes of many Gram-positive bacteria. gcms.cz The presence, absence, or relative abundance of specific BCFAs, including isomers like 9-methyloctadecanoic acid, can be used to differentiate between genera and species. researchgate.net

Table 1: Presence of Methyl-Branched C19 Fatty Acids in Select Microorganisms

Fatty Acid Organism(s) Significance
10-Methyloctadecanoic Acid (Tuberculostearic Acid) Mycobacterium tuberculosis complex Key diagnostic biomarker for tuberculosis. nih.govacs.orgbiorxiv.org
Branched-Chain Fatty Acids (General) Bacillus spp., Staphylococcus spp., Arthrobacter spp. Predominant components used in FAME profiling for species identification.

| Various BCFAs | Actinomycetes (e.g., Streptomyces, Micromonospora) | Contribute to unique FAME profiles for taxonomic classification. researchgate.net |

The utility of fatty acids as biomarkers extends beyond microbiology into the health of more complex organisms, including humans. Lipidomics, the large-scale study of lipids, is increasingly used to identify biomarkers for various diseases and metabolic states. Circulating fatty acid profiles can provide valuable information about dietary intake, metabolic dysfunction, and disease risk.

While research on 9-methyloctadecanoic acid as a specific biomarker in broader systems is still emerging, the precedent set by other BCFAs and odd-chain fatty acids is strong. For example, higher circulating levels of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been associated with higher dairy intake and, in some studies, with better cardiometabolic health outcomes. The presence of various BCFAs in human plasma, typically at micromolar concentrations, suggests they are part of normal physiology and could reflect specific metabolic activities or exposures.

Given that different BCFAs exhibit distinct biological effects—from influencing glucose uptake to stimulating fatty acid oxidation—it is conceivable that the levels of 9-methyloctadecanoic acid could serve as a biomarker for specific metabolic phenotypes. Future research may uncover correlations between the concentration of this fatty acid in tissues or plasma and particular health or disease states, similar to how tuberculostearic acid is used as a direct indicator of bacterial burden in tuberculosis infections. lifs-tools.orgresearchgate.net

Analytical Methodologies for the Characterization and Detection of 9 Methyloctadecanoic Acid

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of 9-methyloctadecanoic acid involves its extraction from the sample matrix and preparation for instrumental analysis. The choice of method depends on the nature of the sample, whether it contains free fatty acids or esterified forms within complex lipids.

A common approach for total fatty acid analysis, which includes 9-methyloctadecanoic acid, involves a one-step direct transesterification. This method is advantageous as it is time-efficient, uses fewer solvents, and minimizes the risk of contamination that can occur with multi-step procedures. japsonline.com For instance, in the analysis of fatty acids from seeds, a direct transesterification can be performed in a single reactor, yielding fatty acid methyl esters (FAMEs) ready for analysis. japsonline.com

For samples where fatty acids are bound within lipids, such as in bacterial cells or tissues, a more rigorous extraction is necessary. This often involves lyophilization to remove water, followed by chemical derivatization. nih.gov Two primary derivatization methods are employed:

Acid-catalyzed transesterification: This method utilizes an anhydrous acidic solution, such as 1.25 M HCl in methanol (B129727), to simultaneously extract and methylate all fatty acids, both free and bound. The sample is heated with the reagent, followed by quenching, extraction with a nonpolar solvent like hexane (B92381), and subsequent analysis. nih.gov

Base-catalyzed transesterification: This technique employs a basic reagent, like 0.5 M sodium methoxide (B1231860) in methanol, and is specific for the transesterification of ester-linked fatty acids, such as those in phospholipids (B1166683) and acyl-thioesters. nih.gov

In some applications, solventless sample preparation techniques like stir bar sorptive extraction (SBSE) have been utilized for the extraction of methyl-branched fatty acids from aqueous samples. sun.ac.za

Following extraction and derivatization, the resulting FAMEs are typically dissolved in a suitable solvent, such as hexane, for injection into a chromatographic system. nih.govnih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 9-methyloctadecanoic acid from other fatty acids and matrix components, enabling its accurate identification and quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, is the most widely used and powerful technique for the analysis of 9-methyloctadecanoic acid. nih.govajol.inforesearchgate.net Fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to GC analysis. japsonline.comnih.gov

The separation of FAMEs is achieved on a capillary column, often with a non-polar or moderately polar stationary phase. japsonline.com The retention time of the 9-methyloctadecanoic acid methyl ester is a key parameter for its initial identification. For instance, in the GC analysis of fatty acids from various sources, the methyl ester of 9-methyloctadecanoic acid can be identified based on its elution order relative to other fatty acid standards. ajol.info

Table 1: GC and GC-MS for 9-Methyloctadecanoic Acid Analysis

Analytical Technique Sample Matrix Key Findings
GC-MS Pavetta corymbosa lipophilic extract 9-methyl octadecanoic acid ethyl ester was identified as a major component (22.6%). ajol.info
GC-MS Suet Oil 25 different fatty acids were identified after pre-column esterification, with a focus on quantifying the ten most abundant FAs. nih.gov
GC-FID Escherichia coli and Corynebacterium urealyticum The retention time of the methyl ester of 10-methyloctadecanoic acid (an isomer) was determined using authentic standards. researchgate.net
GC-MS Human Skin Emanations A wide range of volatile compounds, including fatty acid methyl esters, were identified. unl.edu

GC-MS provides definitive identification by combining the retention time information from the GC with the mass spectrum of the eluting compound. The mass spectrum of the 9-methyloctadecanoic acid methyl ester will exhibit a characteristic molecular ion peak and fragmentation pattern that can be compared to spectral libraries (e.g., NIST) for confirmation. nih.govekb.eg

High-Performance Liquid Chromatography (HPLC)

While GC is the predominant technique, high-performance liquid chromatography (HPLC) offers a valuable alternative, particularly for applications where derivatization is not desirable or for the separation of specific isomers. hplc.eu Reversed-phase HPLC is a common mode for fatty acid analysis. hplc.eu

For the analysis of free fatty acids, specialized columns that are compatible with aqueous mobile phases can be used. hplc.eu HPLC is particularly advantageous for the preparative separation of fatty acid isomers, which can be challenging with GC alone. hplc.eu The separation of branched-chain fatty acid enantiomers can be achieved by reversed-phase HPLC after derivatization with a chiral fluorescent reagent. tandfonline.com

Spectroscopic Structural Elucidation Methods

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 9-methyloctadecanoic acid, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including 9-methyloctadecanoic acid.

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. For 9-methyloctadecanoic acid, the ¹H NMR spectrum would show characteristic signals for the methyl group protons at the C9 position, the methylene (B1212753) protons of the long aliphatic chain, and the protons adjacent to the carboxylic acid group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. In the case of 9-methyloctadecanoic acid, the ¹³C NMR spectrum would display unique signals for the carbon of the carboxylic acid group, the carbon atom at the branch point (C9), the methyl group carbon, and the various methylene carbons along the chain. These chemical shifts can be compared with predicted values or data from similar known compounds for structural confirmation.

Mass Spectrometry (MS/MS, HRMS, CID, EAD)

Mass spectrometry, especially in its advanced forms, provides crucial information for the identification and structural characterization of 9-methyloctadecanoic acid.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of 9-methyloctadecanoic acid. This high precision helps to distinguish it from other compounds with the same nominal mass. For instance, the HRMS data for an isomer, (R)-tuberculostearic acid ethyl ester, was used to confirm its molecular formula. rsc.org

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID): In MS/MS experiments, the molecular ion of 9-methyloctadecanoic acid (or its derivative) is isolated and then fragmented by collision with an inert gas (CID). The resulting fragment ions provide structural information. The fragmentation pattern can help to locate the position of the methyl branch. The fragmentation of fatty acid methyl esters in GC-MS analysis often yields characteristic ions that aid in their identification. researchgate.net Collision-induced dissociation of deprotonated fatty acids can also be used to determine double bond positions in unsaturated fatty acids, and similar principles can be applied to branched-chain fatty acids. nih.gov

Electron-Activated Dissociation (EAD): EAD is a newer fragmentation technique that can provide even more detailed structural information. It has shown potential for the profiling of branched-chain fatty acids, including different isomers, which can be particularly useful for distinguishing between closely related structures. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
9-Methyloctadecanoic acid
9-methyl octadecanoic acid- ethyl ester
10-methyloctadecanoic acid
12-methyltetradecanoic acid
(R)-tuberculostearic acid
(R)-tuberculostearic acid ethyl ester
Hexadecanoic acid
Octadecanoic acid
(E)-9-octadecanoic acid
Dodecanoic acid
12-methyl-tridecanoate
Tridecanoic acid
12-methyl-tetradecanoate
Pentadecanoic acid
Heptadecanoic acid
Cyclopropaneoctanoic acid
Nonadecanoic acid
Eicosanoic acid
cis-11-eicosenoic acid
8,11,14-eicosatrienoate
Myristoleate
9-hexadecanoic acid
cis-10-heptadecanoic acid
(Z,Z)-9,12-octadecadienoic acid
10-nonadecanoic acid
10-trans,12-cis-octadecadienoate
(Z)-9-octadecanoic acid
11-octadecanoic acid
cis-10-nonadecanoic acid
9-cis,11-trans-octadecadienoate
Linoleic acid
Ceric acid
Lignoceric acid
Oleic acid
Palmitic acid

Derivatization Strategies for Enhanced Analysis

Derivatization is a critical preparatory step in the analysis of fatty acids like 9-methyloctadecanoic acid, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com The primary purpose of this chemical modification is to increase the volatility and thermal stability of the fatty acid, making it suitable for analysis in the gas phase. nih.govmdpi.com Free fatty acids have high boiling points and a tendency for adsorption on chromatographic columns, which can lead to poor peak shape and inaccurate quantification; derivatization is not always required for High-Performance Liquid Chromatography (HPLC), however. mdpi.comhplc.eu

The most common derivatization strategy is the conversion of the fatty acid's carboxyl group into a methyl ester, creating a Fatty Acid Methyl Ester (FAME). nih.govmdpi.com This process, known as esterification or transesterification, significantly improves the analyte's chromatographic behavior. mdpi.com For instance, GC-MS analysis of a lipophilic extract from Pavetta corymbosa successfully identified 9-methyl octadecanoic acid-ethyl ester as a major component, demonstrating the utility of esterification for detecting this specific branched-chain fatty acid. ajol.info

Several reagents and methods are employed to produce FAMEs:

Acid-Catalyzed Methylation : This widely used method involves reacting the fatty acid with methanol in the presence of a strong acid catalyst, such as boron trifluoride (BF3), concentrated sulfuric acid, or hydrochloric acid. researchgate.net The sample is typically heated with a BF3-methanol solution to drive the reaction to completion, after which the FAMEs are extracted with a nonpolar solvent like hexane for GC analysis.

Base-Catalyzed Transesterification : This method is suitable for fatty acids that are already esterified within complex lipids (e.g., triglycerides or phospholipids). It uses a base catalyst, like sodium hydroxide (B78521) in methanol, to simultaneously hydrolyze the ester bond and methylate the fatty acid. researchgate.net

Diazomethane (B1218177) : While effective, diazomethane is a hazardous (toxic and explosive) reagent and is used more cautiously. researchgate.net

Beyond FAMEs, other derivatization agents can be used to enhance sensitivity or target specific analytical platforms. Pentafluorobenzyl bromide (PFBBr), for example, is used to create PFB-esters for GC-MS analysis, which can improve detection limits for short-chain fatty acids. nih.gov The choice of derivatization strategy depends on the nature of the sample (free vs. esterified fatty acids), the required sensitivity, and the analytical instrumentation available. mdpi.comresearchgate.net

Table 1: Common Derivatization Strategies for Fatty Acid Analysis

Derivatization Reagent/Method Resulting Derivative Primary Analytical Technique Reference
Boron Trifluoride (BF3) in Methanol Fatty Acid Methyl Ester (FAME) Gas Chromatography (GC) researchgate.net
Acid-Catalyzed (H₂SO₄ or HCl) Methanol Fatty Acid Methyl Ester (FAME) Gas Chromatography (GC) researchgate.net
Base-Catalyzed (NaOH or KOH) Methanol Fatty Acid Methyl Ester (FAME) Gas Chromatography (GC) researchgate.net
Pentafluorobenzyl Bromide (PFBBr) Pentafluorobenzyl (PFB) Ester Gas Chromatography (GC) mdpi.comnih.gov
Trimethyl Sulfonium Hydroxide Fatty Acid Methyl Ester (FAME) Gas Chromatography (GC) mdpi.com

Advanced Lipidomics Approaches

Lipidomics aims to perform large-scale profiling and quantification of the entire lipidome of a biological system. mdpi.com This field utilizes advanced analytical platforms, primarily based on mass spectrometry coupled with chromatography, to achieve high sensitivity, resolution, and molecular specificity. mdpi.comresearchgate.net For a compound like 9-methyloctadecanoic acid, lipidomics provides the tools not only for detection but also for understanding its context within broader lipid metabolism. metabolomicscentre.ca

Targeted lipidomics is an analytical approach that focuses on the detection and precise quantification of a predefined set of lipid molecules or lipid classes. mdpi.commetabolon.com This method offers high specificity and sensitivity, making it ideal for hypothesis-driven research, such as quantifying known BCFAs or validating potential biomarkers. metabolomicscentre.cametabolon.com

In the context of 9-methyloctadecanoic acid, a targeted lipidomics workflow would involve:

Optimized Extraction : Developing a lipid extraction protocol from the biological matrix (e.g., plasma, tissue) that ensures efficient recovery of BCFAs.

Chromatographic Separation : Utilizing high-resolution liquid chromatography (LC) or gas chromatography (GC) to separate 9-methyloctadecanoic acid from other lipids.

Mass Spectrometry Detection : Employing a mass spectrometer, often a triple quadrupole (QqQ) or high-resolution instrument like an Orbitrap or Q-TOF, operating in a specific mode such as Multiple Reaction Monitoring (MRM). nih.gov MRM enhances specificity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the complex sample matrix.

While many studies may not list 9-methyloctadecanoic acid specifically, the principles are well-established. For example, targeted lipidomics has been successfully used to quantify hundreds of individual lipid species, including various free fatty acids, phospholipids, and diacylglycerols, to identify biomarkers for diseases. frontiersin.orgfrontiersin.org This approach allows for the accurate measurement of changes in the concentration of specific lipids like 9-methyloctadecanoic acid in response to physiological or pathological stimuli.

A significant and persistent challenge in fatty acid analysis is the resolution of isomers—molecules that share the same chemical formula and thus the same exact mass, but differ in their atomic arrangement. nih.govrsc.org 9-Methyloctadecanoic acid (a C19:0 branched-chain fatty acid) is isobaric with its positional isomers (e.g., 10-methyloctadecanoic acid, also known as tuberculostearic acid) and the straight-chain nonadecanoic acid (C19:0). nih.govbiorxiv.org This structural similarity makes them difficult to distinguish using standard analytical methods.

Chromatographic Challenges :

Gas Chromatography (GC) : Even after derivatization to FAMEs, branched-chain isomers often co-elute (emerge from the chromatography column at the same time) with other FAMEs, particularly when using standard GC columns. nih.gov While long, highly-polar columns can improve separation, complete resolution is not always guaranteed.

Liquid Chromatography (LC) : Separation of compound lipids containing different isobaric acyl chains on LC platforms is particularly challenging. nih.govbiorxiv.org Standard reversed-phase columns, such as C18, are often insufficient to resolve lipids containing BCFAs from those containing their straight-chain isomers. nih.gov

Mass Spectrometric Challenges :

Conventional electron ionization (EI) mass spectra of isomeric FAMEs are often highly similar, making unambiguous identification based on fragmentation patterns alone difficult. nih.gov Likewise, in LC-MS, isobaric lipids produce ions with the same mass-to-charge ratio (m/z), rendering them indistinguishable without prior chromatographic separation. researchgate.net

Advanced Solutions : To address these challenges, researchers have developed innovative methods:

Specialized Chromatography Columns : The use of C30 reversed-phase columns in Ultra-High-Pressure Liquid Chromatography (UHPLC) has proven effective for separating monomethyl BCFA-containing compound lipids. nih.govbiorxiv.org C30 columns offer enhanced shape selectivity, which allows them to differentiate between the subtle structural differences of branched- and straight-chain acyl groups within intact lipids like triacylglycerols. nih.govbiorxiv.org

Novel Mass Spectrometry Techniques : Charge-switching strategies in mass spectrometry represent a cutting-edge approach. nih.gov This technique involves forming complexes of the deprotonated fatty acid with a metal dication (e.g., magnesium). When these complexes are activated, they fragment in a predictable way that reveals the location of the methyl branch, allowing for the differentiation of iso-, anteiso-, and other branched-chain isomers from their straight-chain counterparts, even without chromatographic separation. nih.gov

Table 2: Comparison of Chromatographic Columns for Fatty Acid Isomer Resolution

Column Type Analytical Technique Effectiveness for Isomer Resolution Reference
Standard C18 HPLC / UHPLC Poor; often fails to separate isobaric lipids containing branched vs. straight-chain fatty acids. nih.gov
Highly-Polar Columns (e.g., DB-225ms) Gas Chromatography (GC) Moderate; can improve separation of FAMEs, but co-elution of isomers can still occur. nih.govnih.gov
C30 (e.g., Accucore C30) HPLC / UHPLC Excellent; effectively separates triacylglycerols and other lipids containing distinct BCFA isomers due to high shape selectivity. nih.govbiorxiv.org
COSMOSIL Cholester HPLC Good; provides better separation of geometrical (cis/trans) isomers than C18 due to molecular shape selectivity. hplc.eu

Synthetic and Bioproduction Strategies for 9 Methyloctadecanoic Acid and Its Analogs

Chemical Synthesis Approaches

Numerous synthetic routes have been developed for branched-chain fatty acids, particularly for analogs like (R)-tuberculostearic acid (R-TBSA). These methods often involve multi-step processes starting from commercially available chiral precursors or employing asymmetric synthesis techniques to establish the specific stereochemistry of the methyl branch.

Several distinct strategies for the synthesis of R-TBSA have been reported, utilizing chiral pool sources, chiral auxiliaries, catalytic enantioselective induction, and resolution methods. rsc.org One efficient, four-step synthesis begins with (S)-citronellyl bromide, involving stepwise elongations through copper(I)-catalyzed cross-coupling and a Wittig extension. rsc.org Another concise, two-step approach employs a tandem cross-metathesis/hydrogenation reaction, reacting 6-heptenoic acid with a chiral alkene, which directly affords R-TBSA in a 73% yield. rsc.orgrsc.org

A short, six-step synthesis has also been developed starting from the commercially available Roche ester. nih.gov This pathway involves tosylation, reduction, Wittig olefination, Grignard reaction for chain elongation, and a final Grubbs metathesis followed by hydrogenation to yield tuberculostearic acid. nih.gov This route is notable for being one of the shortest synthetic preparations reported for this compound. nih.gov The synthesis of selena-analogs, such as DL-9-selena-10-methyloctadecanoic acid, has also been achieved through multi-step preparations, for instance, by reacting 2-bromodecane (B1670051) with ω,ω′-di-seleno-dicaprylic acid. scispace.com

Table 1: Comparison of Selected Chemical Synthesis Approaches for Tuberculostearic Acid (TBSA) Analogs

Starting Material/Key Intermediate Key Steps Number of Steps Final Product Reference
(S)-Citronellyl bromide Copper(I)-catalyzed cross-coupling, Wittig extension 4 (R)-Tuberculostearic acid rsc.org
6-Heptenoic acid / (S)-Citronellyl bromide derivative Cross-metathesis, Hydrogenation 2 (R)-Tuberculostearic acid rsc.orgrsc.org
Roche ester Tosylation, Reduction, Wittig reaction, Grignard reaction, Grubbs metathesis, Hydrogenation 6 Tuberculostearic acid nih.gov
2-Bromodecane and ω,ω′-di-seleno-dicaprylic acid Reduction of diselenide, Addition of 2-bromodecane Multi-step DL-9-Selena-10-methyloctadecanoic acid scispace.com

Biotechnological Production in Microorganisms

Biotechnological routes offer a promising alternative to chemical synthesis, leveraging the metabolic capabilities of microorganisms to produce branched-chain fatty acids (BCFAs). These methods include direct fermentation, enhancement through genetic engineering, and the biotransformation of specific precursors.

Certain anaerobic bacteria naturally produce a variety of BCFAs through their metabolic processes. For instance, species found in the rumen, such as Bacteroides ruminicola and Megasphaera elsdenii, can produce isobutyric acid, isovaleric acid, and 2-methylbutyric acid. nih.govasm.org The production of these acids is linked to the metabolism of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine. asm.org Studies have shown that the composition of the culture medium, such as the concentration of glucose and the presence of casein hydrolysate (Trypticase), significantly influences the quantity of BCFAs produced. nih.govasm.org For example, M. elsdenii increased its production of BCFAs when glucose was limited in a medium containing Trypticase. asm.org In vitro rumen fermentation studies also demonstrate the production of various odd- and branched-chain fatty acids (OBCFA), with profiles that reflect the microbial composition and fermentation characteristics. nih.govfrontiersin.org

Table 2: Production of Branched-Chain Fatty Acids (BCFAs) by Anaerobic Bacteria

Microorganism BCFAs Produced Key Culture Conditions Reference
Bacteroides ruminicola Isobutyric acid, Isovaleric acid, 2-Methylbutyric acid Presence of Trypticase or casein hydrolysate; higher glucose levels (3 mg/ml) increased production. nih.govasm.org
Megasphaera elsdenii Isobutyric acid, Isovaleric acid, 2-Methylbutyric acid Presence of Trypticase; reduced or no glucose in the medium increased production. nih.govasm.org
Rumen Microbiota (in vitro) Pentadecanoic acid (C15:0), iso-C15:0, anteiso-C15:0, iso-C17:0, etc. Incubation with pure carbohydrates (cellulose and starch). nih.govfrontiersin.org

Metabolic engineering provides powerful tools to enhance the production of specific BCFAs in microbial hosts that are more amenable to industrial-scale fermentation, such as Escherichia coli and the oleaginous yeast Yarrowia lipolytica. nih.govnih.gov

In E. coli, a key challenge is that BCFA synthesis competes with the essential straight-chain fatty acid (SCFA) biosynthesis pathway. nih.gov A significant bottleneck was identified as the incomplete lipoylation of 2-oxoacid dehydrogenases. By engineering protein lipoylation pathways, researchers dramatically increased BCFA production to 276 mg/L, constituting 85% of the total free fatty acids. nih.gov

For the production of 10-methyloctadecanoic acid (tuberculostearic acid, TBSA), the biosynthetic pathway in Mycobacterium species is of particular interest. The synthesis is a two-step process requiring two key enzymes: BfaB, an S-adenosyl-l-methionine-dependent methyltransferase, and BfaA, a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase. asm.orgfrontiersin.org Expressing these two genes is both necessary and sufficient to produce TBSA in E. coli. asm.org In yeast, expressing a fusion protein of BfaA and BfaB has been shown to improve the conversion efficiency for producing 10-methyl BCFAs. researchgate.net In Yarrowia lipolytica, engineered strains accumulated 10-methyl BCFAs as triacylglycerides to levels exceeding 35% of the total cellular fatty acids. researchgate.net

Table 3: Examples of Genetic Engineering for Enhanced Branched-Chain Fatty Acid (BCFA) Production

Host Organism Genetic Modification Target BCFA(s) Key Result Reference
Escherichia coli Engineered protein lipoylation pathways and branched-chain amino acid pathway. General BCFAs (iso and anteiso) 276 mg/L BCFA, comprising 85% of total free fatty acids. nih.gov
Saccharomyces cerevisiae Expression of bfaA and bfaB genes from Actinomycetes. 10-methylene and 10-methyl BFAs Efficient production and secretion of free BCFAs. researchgate.net
Yarrowia lipolytica Expression of bfaA and bfaB genes; overexpression of acetyl-CoA carboxylase (ACC1) and DAG acyltransferase (DGA1). 10-methyl BFAs Accumulation of BCFAs to >35% of total cellular fatty acids as triacylglycerides. nih.govresearchgate.net
Mycobacterium avium subsp. paratuberculosis Knockout of the bfaA gene. Tuberculostearic acid (10-methyloctadecanoic acid) Abrogation of TBSA production, leading to accumulation of the 10-methylene stearate (B1226849) intermediate. asm.org

Biotransformation involves the use of whole microbial cells or purified enzymes to convert a specific substrate into a desired product. The biosynthesis of TBSA is a prime example of this strategy, where oleic acid serves as the precursor. The process involves two enzymatic steps: first, the methylation of oleic acid at the Δ9 double bond by the methyltransferase BfaB, using S-adenosyl-L-methionine (SAM) as the methyl donor, to form a 10-methylene octadecanoic acid intermediate. asm.orgfrontiersin.org This intermediate is then reduced by the oxidoreductase BfaA, using NADPH as a cofactor, to yield the final product, 10-methyloctadecanoic acid. asm.orgfrontiersin.org

This pathway has been successfully reconstituted in heterologous hosts like E. coli and yeast. asm.orgresearchgate.net By expressing only the bfaB gene, cells can be made to accumulate the 10-methylene intermediate. frontiersin.org Other biotransformation examples include the conversion of linoleic acid into antifungal monohydroxy fatty acids by Lactobacillus hammesii during sourdough fermentation. researchgate.net Furthermore, recombinant carboxylic acid reductases have been employed to convert branched-chain fatty acids, such as 12-methyltridecanoic acid, into their corresponding high-value aldehydes. researchgate.net

Table 4: Biotransformation Routes for Producing Branched-Chain Fatty Acids and Derivatives

Enzyme/Microorganism Precursor Product Application/Context Reference
BfaB (methyltransferase) & BfaA (reductase) from Mycobacterium Oleic acid (18:1Δ9) 10-Methyloctadecanoic acid (Tuberculostearic acid) Biosynthesis of a specific methyl-branched fatty acid. asm.orgfrontiersin.org
Lactobacillus hammesii Linoleic acid Monohydroxy C18:1 fatty acid Production of antifungal compounds in sourdough. researchgate.net
Recombinant Carboxylic Acid Reductase 12-Methyltridecanoic acid 12-Methyltridecanal Production of high-value flavoring agents. researchgate.net
BfaB (methyltransferase) only Oleic acid (18:1Δ9) 10-Methylene octadecanoic acid Production of a methylene-branched fatty acid intermediate. frontiersin.org

Advanced Research Perspectives and Future Directions for 9 Methyloctadecanoic Acid

Elucidation of Undiscovered Biosynthetic Pathways

9-Methyloctadecanoic acid, an anteiso-branched-chain fatty acid (BCFA), is primarily synthesized in bacteria through a pathway that utilizes precursors derived from amino acid metabolism. nih.govnih.govfrontiersin.org The biosynthesis of anteiso-odd fatty acids, such as 9-methyloctadecanoic acid, typically starts with the primer 2-methylbutyryl-CoA, which is derived from isoleucine. frontiersin.orgias.ac.inwikipedia.org This initial step, involving the conversion of branched-chain amino acids to their corresponding α-keto acids and then to acyl-CoA thioesters, is a key differentiator from the synthesis of straight-chain fatty acids. acs.org The subsequent elongation of this primer occurs via the fatty acid synthase (FAS) system, where malonyl-CoA is used as a chain extender in a series of condensation reactions. nih.govnih.govwikipedia.org

However, recent research suggests the existence of alternative and yet-to-be-fully-elucidated biosynthetic routes. Studies in various bacteria have revealed unexpected pathways for BCFA formation. For instance, some bacteria can utilize short, straight, and branched-chain carboxylic acids as precursors for fatty acid synthesis, indicating a novel and undefined pathway distinct from the conventional amino acid-dependent route. usda.gov Furthermore, observations of labeled leucine (B10760876) incorporating into both iso-odd and iso-even fatty acids in certain myxobacteria suggest a cross-connection between these two fatty acid families, which are normally primed by different amino acid-derived starters. acs.org The potential for α-oxidation to generate fatty acid diversity adds another layer of complexity to these pathways. acs.org Another proposed, though less common, biosynthetic route involves the methylation of an unsaturated fatty acid intermediate, possibly mediated by S-adenosyl methionine. nih.gov The vast diversity of microorganisms and their symbiotic relationships, particularly in complex environments like the rumen, hints at the likelihood of undiscovered biosynthetic mechanisms for BCFAs like 9-methyloctadecanoic acid. nih.gov

In-depth Understanding of Specific Biological Functions

The primary and most well-understood function of 9-methyloctadecanoic acid and other BCFAs is their crucial role in regulating cell membrane fluidity. ias.ac.innih.gov The methyl branch in anteiso fatty acids lowers the melting point compared to their straight-chain or iso-branched counterparts, which helps maintain membrane fluidity, especially at low temperatures. ias.ac.innih.gov This "homeoviscous adaptation" is critical for the survival of bacteria in cold environments. ias.ac.in For example, in Listeria monocytogenes, a foodborne pathogen that can grow at refrigeration temperatures, the proportion of anteiso fatty acids, including a-C15:0 and a-C17:0, increases significantly at lower temperatures. ias.ac.inusda.gov This adaptation is so vital that mutants deficient in BCFA synthesis show impaired growth at low temperatures and increased sensitivity to various stresses. usda.govnih.gov

Beyond membrane fluidity, BCFAs are implicated in a range of other cellular processes. They are integral components of membrane lipids and can influence the physical structure and function of the membrane, which in turn affects the physiology and virulence of pathogenic bacteria like Listeria monocytogenes. nih.govnih.govusda.gov Evidence suggests that BCFAs are important for intracellular infection, enhancing survival, growth, and escape from phagosomes. nih.gov The specific roles of 9-methyloctadecanoic acid in these processes, distinct from other BCFAs, remain an area for more in-depth investigation. Additionally, BCFAs and their precursors serve as important building blocks for various secondary metabolites. acs.org

Development of Novel Analytical Tools for Isomer Differentiation

The analysis of 9-methyloctadecanoic acid is complicated by the presence of numerous structural isomers, including other branched-chain and unsaturated fatty acids of the same chain length. acs.orgrsc.org Traditional gas chromatography (GC) methods, while widely used, often suffer from co-elution of these isomers, making accurate identification and quantification challenging. acs.orgresearchgate.net

Recent innovations are overcoming these hurdles. Chemical ionization (CI) GC-MS has shown promise in providing uniform responses for different fatty acids, reducing the need for individual standards. acs.orgacs.org Furthermore, tandem mass spectrometry (MS/MS) techniques, including CI-MS/MS, can generate characteristic fragments that allow for the unambiguous identification of the branch position. acs.orgacs.org Derivatization methods, such as the formation of pentafluorobenzyl (PFBBr) esters or 4,4-dimethyloxazoline (DMOX) derivatives, can enhance the separation and identification of fatty acid isomers by GC-MS. nih.govresearchgate.net Multi-dimensional GC (MDGC) and comprehensive two-dimensional GC (GC×GC) offer enhanced separation power for complex mixtures of fatty acid isomers. jfda-online.com Additionally, shotgun lipidomics approaches using electrospray ionization tandem mass spectrometry (ESI-MS/MS) are being developed for the identification and quantification of unsaturated fatty acid isomers without the need for derivatization. nih.gov These advanced methods are crucial for accurately studying the specific roles of 9-methyloctadecanoic acid in biological systems.

Exploration of Ecological Significance and Inter-Species Interactions

The presence and relative abundance of 9-methyloctadecanoic acid and other BCFAs in environmental samples serve as valuable biomarkers for characterizing microbial communities. uvigo.eswikipedia.org Phospholipid fatty acid (PLFA) analysis is a widely used technique in microbial ecology to assess the biomass and composition of living microbiota in soil, water, and other environments. uvigo.eswikipedia.org Iso and anteiso fatty acids are characteristic of Gram-positive bacteria, and the ratio of these branched-chain fatty acids can provide insights into the structure of the microbial community. uvigo.eswikipedia.org

The fatty acid profile of a microbial community can shift in response to environmental stressors, such as contamination with heavy metals or organic pollutants. core.ac.uk For instance, changes in the anteiso/iso ratio of branched fatty acids have been observed in bacteria adapting to different temperatures and the presence of phenols. nih.gov This indicates that the production of 9-methyloctadecanoic acid can be influenced by environmental conditions, reflecting an adaptive response of the microbial population.

Furthermore, BCFAs are transferred through food webs. Studies have shown that zooplankton can consume and incorporate bacterial fatty acids, including BCFAs, into their own tissues, indicating that energy from heterotrophic bacteria contributes to aquatic food webs. mdpi.com The specific role of 9-methyloctadecanoic acid in these inter-species interactions, such as its potential as a specific trophic marker or its influence on the physiology of organisms at higher trophic levels, is an area ripe for further exploration.

Potential Applications in Biotechnology and Bioremediation

The unique properties of 9-methyloctadecanoic acid and other BCFAs present several opportunities for biotechnological and bioremediation applications. The ability of bacteria to alter their membrane composition in response to environmental contaminants is key to their use in bioremediation. Bacteria that produce high levels of BCFAs can exhibit increased tolerance to toxic substances, which they can then degrade. nih.gov For example, the adaptation of bacterial membranes through changes in the anteiso/iso fatty acid ratio can diminish the incorporation of pollutants into the membrane, enhancing the organism's survival and degradative capacity. nih.gov

In biotechnology, there is interest in harnessing the biosynthetic pathways of BCFAs for the production of specialty chemicals. The genes responsible for BCFA synthesis could potentially be engineered into industrial microorganisms to produce these fatty acids for various applications. For example, BCFAs have properties that could make them useful as lubricants or as components in the food industry. creative-proteomics.comsmolecule.com The ability to control the production of specific BCFAs like 9-methyloctadecanoic acid through genetic manipulation or by providing specific precursors could lead to the development of novel bioprocesses. acs.orgasm.org Furthermore, the study of fatty acid profiles, including BCFAs, is being explored for evaluating food quality and flavor development. creative-proteomics.com

Data Tables

Table 1: Key Research Findings on 9-Methyloctadecanoic Acid and Related BCFAs

Research Area Key Finding Organism/System Studied Significance
Biosynthesis Anteiso-odd fatty acids are primed by 2-methylbutyryl-CoA derived from isoleucine. frontiersin.orgias.ac.inwikipedia.org Bacteria Elucidates the primary pathway for 9-methyloctadecanoic acid synthesis.
Biosynthesis Evidence for alternative pathways using short-chain carboxylic acid precursors. usda.gov Listeria monocytogenes Suggests metabolic flexibility and undiscovered biosynthetic routes.
Biological Function Increased proportion of anteiso-fatty acids at low temperatures maintains membrane fluidity. ias.ac.inusda.gov Listeria monocytogenes, Antarctic psychrotrophs Demonstrates a critical role in cold adaptation.
Biological Function BCFAs are crucial for intracellular survival and virulence. nih.gov Listeria monocytogenes Links membrane composition to pathogenicity.
Analytical Chemistry CI-MS/MS allows for unambiguous identification of branch position in BCFAs. acs.orgacs.org Food samples (salami, butter) Provides a powerful tool for isomer-specific analysis.
Ecology PLFA profiles, including BCFAs, serve as biomarkers for microbial community structure. uvigo.eswikipedia.org Soil and aquatic environments Enables the study of microbial ecology without cultivation.

| Biotechnology | Bacteria adapt to pollutants by altering the anteiso/iso ratio of BCFAs in their membranes. nih.gov | Arthrobacter chlorophenolicus | Highlights potential for use in bioremediation of contaminated sites. |

Table 2: Compound Names Mentioned in the Article

Compound Name
9-Methyloctadecanoic acid
2-methylbutyryl-CoA
a-C15:0
a-C17:0
Malonyl-CoA
Isoleucine
Leucine
Valine
Palmitic acid
Oleic acid

Q & A

Q. How can 9-Methyloctadecanoic acid be identified and distinguished from structurally similar fatty acids in complex biological matrices?

Methodological Answer:

  • Utilize ultra-performance liquid chromatography (UPLC) coupled with high-resolution electrospray ionization mass spectrometry (HR-ESI-MS/MS) to separate and identify 9-Methyloctadecanoic acid based on retention time (e.g., Rt=24.73minR_t = 24.73 \, \text{min}) and accurate mass measurements ([MH]=299.3534[M-H]^- = 299.3534, [M+H]+=299.3534[M+H]^+ = 299.3534) .
  • Compare elemental composition (C19H38O2+\text{C}_{19}\text{H}_{38}\text{O}_2^+) and fragmentation patterns (e.g., MS ions at m/z 197, 109, 57) against reference libraries to confirm identity .

Q. What are the key physicochemical properties of 9-Methyloctadecanoic acid, and how do they influence its experimental handling?

Methodological Answer:

  • Determine solubility using polarity indices (e.g., solubility in organic solvents like chloroform or methanol) and melting point via differential scanning calorimetry (DSC).
  • Characterize stability under varying pH and temperature conditions to optimize storage (e.g., avoid long-term storage due to potential degradation) .
  • Reference spectral databases (e.g., NIST Chemistry WebBook) for validated nuclear magnetic resonance (NMR) and infrared (IR) spectra .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the quantification of 9-Methyloctadecanoic acid across different analytical platforms (e.g., GC-MS vs. LC-MS)?

Methodological Answer:

  • Conduct cross-platform validation by spiking known concentrations into biological samples and comparing recovery rates.
  • Account for ionization efficiency differences in LC-MS (e.g., matrix effects) versus volatility limitations in GC-MS .
  • Apply statistical tests (e.g., Bland-Altman analysis) to assess systematic biases and ensure reproducibility .

Q. What experimental design considerations are critical for studying the metabolic pathways involving 9-Methyloctadecanoic acid in model organisms?

Methodological Answer:

  • Use isotopically labeled 13C^{13}\text{C}-9-Methyloctadecanoic acid to track incorporation into lipid pools via tracer studies.
  • Control for dietary confounding variables (e.g., basal fatty acid levels) and employ clustered data analysis to account for repeated measurements within subjects .
  • Validate findings with knockout models (e.g., Pten knockdown) to assess pathway specificity .

Q. How can conflicting reports about the biological activity of 9-Methyloctadecanoic acid be systematically evaluated?

Methodological Answer:

  • Perform dose-response meta-analyses to reconcile variability in reported IC50_{50} or EC50_{50} values across studies .
  • Scrutinize methodological flaws (e.g., purity verification via HPLC, absence of negative controls) and biological relevance of experimental concentrations .
  • Engage interdisciplinary teams to assess confounding factors (e.g., cell line-specific metabolism) .

Q. What strategies optimize the synthesis of 9-Methyloctadecanoic acid derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Employ regioselective methylation techniques (e.g., Grignard reactions) to modify the carboxylate group while preserving the methyl branch at C9 .
  • Characterize derivatives using tandem MS/MS and 2D NMR (e.g., 1H-13C^1\text{H-}^{13}\text{C} HSQC) to confirm structural integrity .
  • Validate purity (>95%) via chromatographic methods (e.g., UPLC with UV/ELSD detection) .

Methodological Best Practices

  • Data Presentation : Use tables to summarize retention times, mass spectra, and elemental compositions (see Table 1 in ). For statistical analysis, report confidence intervals and effect sizes .
  • Reproducibility : Document synthesis protocols, including solvent systems, catalyst ratios, and reaction times, in alignment with IUPAC guidelines .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.